6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione

Catalog No.
S14334265
CAS No.
M.F
C12H14BrNOS
M. Wt
300.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-...

Product Name

6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione

IUPAC Name

6-bromo-4,4-diethyl-1H-3,1-benzoxazine-2-thione

Molecular Formula

C12H14BrNOS

Molecular Weight

300.22 g/mol

InChI

InChI=1S/C12H14BrNOS/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(16)15-12/h5-7H,3-4H2,1-2H3,(H,14,16)

InChI Key

LXCLQMTXQUIIGF-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)Br)NC(=S)O1)CC

6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione is a heterocyclic compound characterized by a benzoxazine ring system that incorporates a thione functional group. Its chemical formula is C12H14BrNOSC_{12}H_{14}BrNOS, indicating the presence of bromine, nitrogen, oxygen, and sulfur in its structure. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of selective ligands for various biological targets.

The structural uniqueness of this compound lies in its diethyl substitution at the 4-position of the benzoxazine ring, combined with the bromine atom at the 6-position and the thione group at the 2-position. This configuration contributes to its chemical reactivity and biological activity.

Typical of thiones and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions, leading to derivatives with varied functional groups.
  • Thionation Reactions: The thione group can undergo reactions such as oxidation to form sulfoxides or sulfones.
  • Condensation Reactions: The compound can react with carbonyl compounds to form thiazolidinones or other cyclic structures.

These reactions are fundamental for synthesizing analogs and exploring structure-activity relationships in drug development.

Research indicates that compounds similar to 6-bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione exhibit promising biological activities. Specifically, derivatives of benzoxazine-thiones have shown:

  • Anticancer Properties: Some analogs have demonstrated significant binding affinities to progesterone receptors, suggesting potential use in breast cancer imaging and treatment .
  • Antimicrobial Activity: Certain compounds within this class have exhibited antibacterial and antifungal properties.
  • Cytotoxicity: Studies indicate that some derivatives can induce apoptosis in cancer cells.

These activities highlight the compound's potential as a lead structure in pharmacological applications.

The synthesis of 6-bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione typically involves multi-step organic reactions:

  • Formation of Benzoxazine Ring: Starting from appropriate phenolic precursors and amines, the benzoxazine core is formed through cyclization.
  • Bromination: The introduction of the bromine atom can be achieved via electrophilic aromatic substitution using brominating agents.
  • Thionation: The final step often involves converting a ketone or oxime intermediate into the thione using Lawesson's reagent or similar thionating agents .

These methods allow for the controlled synthesis of the target compound and its analogs.

6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione has several potential applications:

  • Pharmaceutical Development: As a lead compound for developing selective progesterone receptor modulators.
  • Diagnostic Imaging: Potential use as a radiolabeled agent for positron emission tomography (PET) imaging in oncology.
  • Agricultural Chemistry: Exploration as an agrochemical for pest control due to its biological activity.

These applications underscore the compound's versatility and importance in various fields.

Interaction studies involving 6-bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione focus on its binding affinity to biological targets such as receptors and enzymes. Research has shown that modifications to the benzoxazine structure significantly affect binding potency. For instance:

  • Progesterone Receptor Binding: Variations in substituents on the benzoxazine ring influence affinity and selectivity towards progesterone receptors.
  • Molecular Docking Studies: Computational studies have been employed to predict interactions with target proteins, aiding in optimizing lead compounds for enhanced efficacy .

These studies are crucial for understanding how structural changes impact biological activity.

Several compounds share structural similarities with 6-bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione. Notable examples include:

Compound NameStructural FeaturesBiological Activity
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazineBromine at position 6; no thioneAntimicrobial
6-Fluoro-1H-benzo[d][1,3]oxazineFluorine instead of bromine; no thioneAnticancer
6-Bromo-4-methylbenzothiazoleSimilar thione structure; different ring systemAnticancer

Uniqueness

The uniqueness of 6-bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione lies in its specific substitution pattern (diethyl group) and the presence of both bromine and thione functionalities. This combination may confer distinct pharmacological properties compared to other similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

298.99795 g/mol

Monoisotopic Mass

298.99795 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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